molecular formula C8H12O3 B15312358 3-Oxo-1-propylcyclobutane-1-carboxylicacid

3-Oxo-1-propylcyclobutane-1-carboxylicacid

Cat. No.: B15312358
M. Wt: 156.18 g/mol
InChI Key: PDHPUHZDBSOJMO-UHFFFAOYSA-N
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Description

3-Oxo-1-propylcyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C8H12O3 . It is a derivative of cyclobutane, featuring a ketone group at the third position and a carboxylic acid group at the first position, along with a propyl group attached to the first carbon of the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-propylcyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of acetone, bromine, and malononitrile as starting materials. The reaction proceeds through a series of steps involving ethanol, dimethylformamide (DMF), and water as solvents, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-1-propylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

3-Oxo-1-propylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials

Mechanism of Action

The mechanism of action of 3-Oxo-1-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    3-Oxocyclobutanecarboxylic acid: A similar compound with a cyclobutane ring, a ketone group, and a carboxylic acid group, but without the propyl group.

    Cyclobutanecarboxylic acid: A simpler compound with only a carboxylic acid group attached to the cyclobutane ring.

Uniqueness: 3-Oxo-1-propylcyclobutane-1-carboxylic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-oxo-1-propylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-2-3-8(7(10)11)4-6(9)5-8/h2-5H2,1H3,(H,10,11)

InChI Key

PDHPUHZDBSOJMO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(=O)C1)C(=O)O

Origin of Product

United States

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